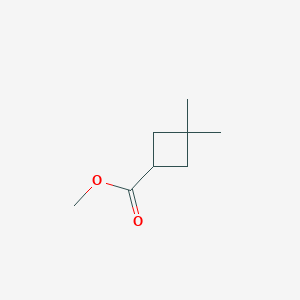Methyl 3,3-dimethylcyclobutane-1-carboxylate
CAS No.: 3854-83-9
Cat. No.: VC2679169
Molecular Formula: C8H14O2
Molecular Weight: 142.2 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 3854-83-9 |
|---|---|
| Molecular Formula | C8H14O2 |
| Molecular Weight | 142.2 g/mol |
| IUPAC Name | methyl 3,3-dimethylcyclobutane-1-carboxylate |
| Standard InChI | InChI=1S/C8H14O2/c1-8(2)4-6(5-8)7(9)10-3/h6H,4-5H2,1-3H3 |
| Standard InChI Key | CHNSELMPFKJRDN-UHFFFAOYSA-N |
| SMILES | CC1(CC(C1)C(=O)OC)C |
| Canonical SMILES | CC1(CC(C1)C(=O)OC)C |
Introduction
Chemical Identity and Structure
Basic Identification
Methyl 3,3-dimethylcyclobutane-1-carboxylate is a cyclobutane derivative with key identifying information as follows:
| Property | Value |
|---|---|
| CAS Number | 3854-83-9 |
| Molecular Formula | C8H14O2 |
| Molecular Weight | 142.2 g/mol |
| MFCD | MFCD18642558 |
| IUPAC Name | methyl 3,3-dimethylcyclobutane-1-carboxylate |
The compound is uniquely identified through various chemical notations, including its CAS number 3854-83-9, which serves as its primary identifier in chemical databases and regulatory documentation .
Structural Characteristics
The molecular structure of methyl 3,3-dimethylcyclobutane-1-carboxylate features a cyclobutane ring as its core structural component. This four-membered ring contains a carboxylate group (specifically a methyl ester) at the 1-position, while the 3-position is substituted with two methyl groups. This arrangement creates a molecule with distinctive spatial and chemical properties.
The structural representation can be expressed through several notations:
| Notation Type | Value |
|---|---|
| Standard InChI | InChI=1S/C8H14O2/c1-8(2)4-6(5-8)7(9)10-3/h6H,4-5H2,1-3H3 |
| Standard InChIKey | CHNSELMPFKJRDN-UHFFFAOYSA-N |
| SMILES | CC1(CC(C1)C(=O)OC)C |
| Canonical SMILES | CC1(CC(C1)C(=O)OC)C |
| PubChem Compound ID | 55296083 |
These identifiers provide unambiguous means of referencing the compound in chemical databases and literature.
Physical and Chemical Properties
Physical Properties
Methyl 3,3-dimethylcyclobutane-1-carboxylate exists as a liquid at standard temperature and pressure. Its physical properties contribute to its behavior in various chemical environments and applications .
| Property | Value |
|---|---|
| Physical State | Liquid |
| LogP | 1.73 |
| Heavy Atoms Count | 10 |
| Rotatable Bond Count | 2 |
| Number of Rings | 1 |
| Carbon Bond Saturation (Fsp3) | 0.875 |
| Polar Surface Area | 26 Å |
| Hydrogen Bond Acceptors | 1 |
| Hydrogen Bond Donors | 0 |
The LogP value of 1.73 indicates moderate lipophilicity, suggesting reasonably good membrane permeability. This property is particularly relevant for applications in biological systems or pharmaceutical research .
Chemical Reactivity
The chemical reactivity of methyl 3,3-dimethylcyclobutane-1-carboxylate is primarily determined by its functional groups. The methyl ester group at the 1-position represents the most reactive site in the molecule, capable of participating in various chemical transformations:
-
Hydrolysis: The ester group can undergo hydrolysis under acidic or basic conditions to yield 3,3-dimethylcyclobutane-1-carboxylic acid.
-
Transesterification: The methyl ester can react with other alcohols to form different ester derivatives.
-
Reduction: The ester group can be reduced to form alcohols or aldehydes using appropriate reducing agents.
-
Amidation: Reaction with amines can convert the ester to corresponding amides.
The cyclobutane ring, while relatively stable compared to smaller ring systems, may undergo ring-opening reactions under specific conditions due to ring strain.
Synthesis and Preparation
Related Structural Variants
Structurally related compounds include methyl 3,3-dimethylcyclobut-1-ene-1-carboxylate (CAS: 37676-91-8), which features a double bond within the cyclobutane ring. This unsaturated analog differs from the target compound in both physical properties and chemical reactivity, particularly regarding addition reactions at the double bond .
Another related compound is 1-(((tert-butoxycarbonyl)amino)methyl)-3,3-dimethylcyclobutane-1-carboxylic acid, which incorporates both the 3,3-dimethylcyclobutane structure and additional functional groups, demonstrating the versatility of the core structure in creating compounds with diverse properties .
Applications and Uses
Research Applications
Methyl 3,3-dimethylcyclobutane-1-carboxylate serves as an important building block in organic synthesis due to its unique structural features and functional groups. The compound is particularly valuable in:
-
Medicinal Chemistry: As a structural component in the design and synthesis of novel pharmaceutical compounds.
-
Biochemical Research: Classified as a protein degrader building block, indicating potential applications in protein-targeting therapeutic approaches.
-
Material Science: As a precursor for specialized materials with defined structural properties.
Industrial Applications
In industrial settings, methyl 3,3-dimethylcyclobutane-1-carboxylate finds applications primarily in:
-
Professional Manufacturing: As a reagent or intermediate in the production of more complex chemicals or materials.
-
Research Laboratories: For experimental work requiring specific structural features provided by the cyclobutane ring system.
-
Specialized Industrial Processes: Where its unique chemical properties offer advantages in synthesis or product development.
| Hazard Code | Description |
|---|---|
| H302 | Harmful if swallowed |
| H315 | Causes skin irritation |
| H319 | Causes serious eye irritation |
| H335 | May cause respiratory irritation |
These hazard classifications necessitate appropriate safety measures during handling and use of the compound .
| Supplier | Purity | Available Quantities | Price Range (USD) |
|---|---|---|---|
| Fluorochem | 95% | 1g, 5g, 10g, 25g | $108-1,803 |
| AA BLOCKS | 98% | 1g, 5g | $125-472 |
| A2B Chem | 95% | 1g, 5g | $138-466 |
| Advanced ChemBlocks CN | 97% | 1g, 5g | $676-1,689 |
Lead times for delivery typically range around 12 days, with shipping origins including Ireland, United States, and China .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume